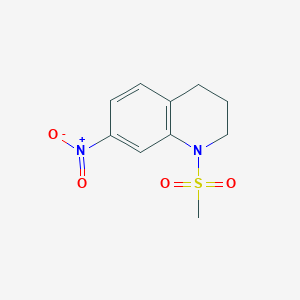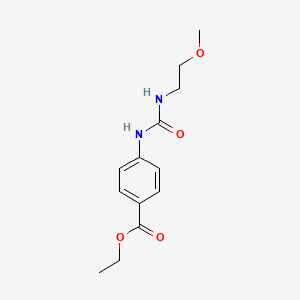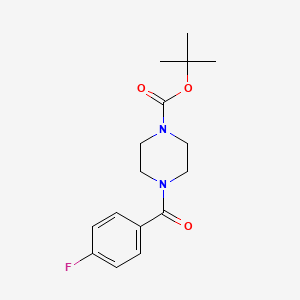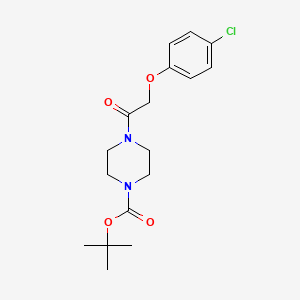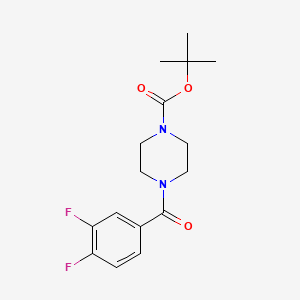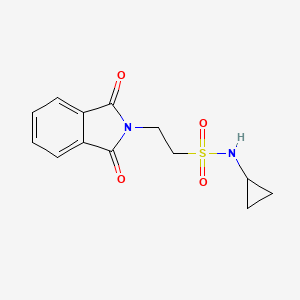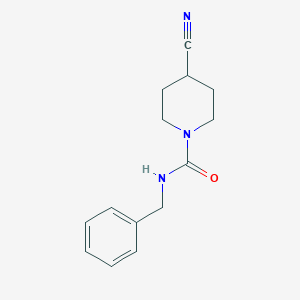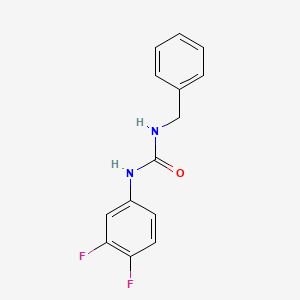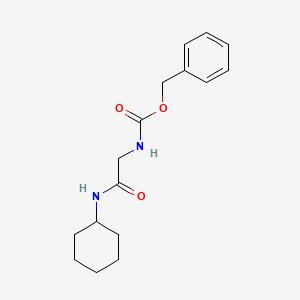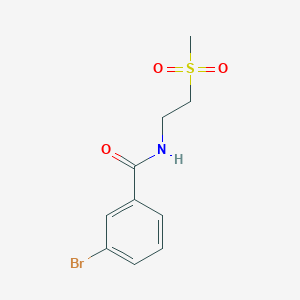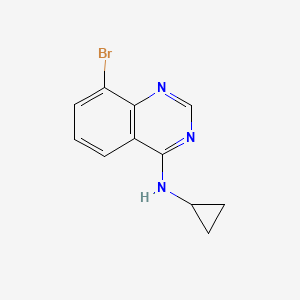![molecular formula C16H23NO3 B7851723 Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B7851723.png)
Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate is a chemical compound with a complex structure that includes a benzyl group, a carbamate group, and a cyclohexyl ring with a hydroxymethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate typically involves the reaction of benzyl chloroformate with 1-(hydroxymethyl)cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved safety compared to batch processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to bind selectively to certain biological targets, making it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of various chemicals, including polymers and coatings.
作用機序
The mechanism by which Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, binding to the active site and modulating the enzyme's activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acids and other functional groups within the enzyme's structure.
類似化合物との比較
Benzyl carbamate: Similar to Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate, but lacks the cyclohexyl ring.
Benzyl N-(3-hydroxypropyl)carbamate: Contains a propyl group instead of the cyclohexyl ring.
Benzyl N-(2,6-dichlorophenyl)carbamate: Features a dichlorophenyl group instead of the cyclohexyl ring.
Uniqueness: this compound is unique due to its cyclohexyl ring with a hydroxymethyl substituent, which imparts distinct chemical and physical properties compared to other benzyl carbamates. This structural feature allows for specific interactions and applications that are not possible with other similar compounds.
特性
IUPAC Name |
benzyl N-[[1-(hydroxymethyl)cyclohexyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c18-13-16(9-5-2-6-10-16)12-17-15(19)20-11-14-7-3-1-4-8-14/h1,3-4,7-8,18H,2,5-6,9-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBOGHXLYXDLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[3-Oxo-6-(1,3-thiazol-4-yl)-1,4-benzoxazin-4-yl]methyl]benzoic acid](/img/structure/B7851645.png)
